molecular formula C10H18N2O4S B014696 S-Nitroso-N-valeryl-D,L-penicillamine CAS No. 225233-99-8

S-Nitroso-N-valeryl-D,L-penicillamine

Cat. No. B014696
M. Wt: 262.33 g/mol
InChI Key: QCRZCAKMRYXQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of S-Nitroso-N-valeryl-D,L-penicillamine involves specific chemical processes. The compound can be synthesized by S-nitrosation of corresponding thiols. This process requires precise control to ensure the stability and purity of the final product. It has been found that specific analogues of this compound, like S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), demonstrate interesting chemical stability and prolonged effects in biological systems (Megson et al., 1999).

Molecular Structure Analysis

The molecular structure of S-Nitroso-N-valeryl-D,L-penicillamine is crucial for its function. The presence of the S-nitroso group is key to its ability to release nitric oxide. The compound's molecular structure can be characterized using various spectroscopic methods, providing insights into its chiral properties and the specific nature of its interactions with metal ions (Yang et al., 2021).

Chemical Reactions and Properties

S-Nitroso-N-valeryl-D,L-penicillamine undergoes specific chemical reactions, primarily related to its ability to release nitric oxide. This release is influenced by factors like metal ion catalysis, which can accelerate the decomposition of the compound. The chemical properties of S-nitrosothiols, including S-Nitroso-N-valeryl-D,L-penicillamine, are significant in their interactions with biological systems, particularly in relation to vasodilation and platelet aggregation (Askew et al., 1995).

Physical Properties Analysis

The physical properties of S-Nitroso-N-valeryl-D,L-penicillamine, such as solubility, stability, and decomposition kinetics, are important for its practical applications. Studies have shown that factors like temperature, pH, and the presence of specific metal ions can significantly impact these properties. For example, the compound's stability in solution and its interaction with specific metal ions have been a subject of research (Munro & Williams, 1999).

Scientific Research Applications

  • Stability and Metal Complexing : Novel S-nitrosothiol compounds, potentially including S-Nitroso-N-valeryl-D,L-penicillamine, exhibit unusual stability in aqueous solutions. These compounds may complex with free copper ions, potentially releasing nitric oxide, which is significant in biochemical processes (Soulère et al., 2001).

  • Medical Device Applications : A related compound, SNAP-cyclam, effectively releases nitric oxide into polymer matrices, suggesting potential improvements in medical device safety and efficacy (Connor McCarthy et al., 2016).

  • Role in Nitric Oxide Biochemistry : The decomposition of S-nitrosothiols, including those like S-Nitroso-N-valeryl-D,L-penicillamine, is crucial in nitric oxide biochemistry, particularly involving trace transition metal ions and reduced metal ions. This process is important for signal transduction (Singh et al., 1996).

  • Activation of Guanylate Cyclase : S-nitrosothiols formed from thiols, such as S-Nitroso-N-valeryl-D,L-penicillamine, are potent activators of guanylate cyclase. This has implications in the biochemical pathways initiated by compounds like nitroprusside and nitrosoguanidine (Ignarro et al., 1980).

  • Vasodilation Properties : N-substituted analogues of S-Nitroso-N-acetyl-D,L-penicillamine show prolonged nitric oxide-mediated vasodilation in rat arteries, suggesting therapeutic potential in vascular diseases (Megson et al., 1999).

  • Treatment of Nickel Toxicity : D-penicillamine, related to S-Nitroso-N-valeryl-D,L-penicillamine, effectively treats nickel toxicity by forming a stable nickel complex, which can be excreted from the body (Baidya et al., 1991).

  • Antiviral Effects : Nitric oxide, potentially released from compounds like S-Nitroso-N-valeryl-D,L-penicillamine, has shown antiviral effects, such as inhibiting herpes simplex virus type 1 replication in vitro (Croen, 1993).

  • Sensing Applications : Silicon quantum dots and DTNB-based assays can detect D-penicillamine in biological samples, which is relevant for medical and clinical treatments (Liu et al., 2020).

properties

IUPAC Name

3-methyl-3-nitrososulfanyl-2-(pentanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4S/c1-4-5-6-7(13)11-8(9(14)15)10(2,3)17-12-16/h8H,4-6H2,1-3H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRZCAKMRYXQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274459
Record name snvp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Nitroso-N-valeryl-D,L-penicillamine

CAS RN

225233-99-8
Record name 3-(Nitrosothio)-N-(1-oxopentyl)valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225233-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name snvp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Nitroso-N-valeryl-D,L-penicillamine
Reactant of Route 2
S-Nitroso-N-valeryl-D,L-penicillamine
Reactant of Route 3
Reactant of Route 3
S-Nitroso-N-valeryl-D,L-penicillamine
Reactant of Route 4
Reactant of Route 4
S-Nitroso-N-valeryl-D,L-penicillamine
Reactant of Route 5
Reactant of Route 5
S-Nitroso-N-valeryl-D,L-penicillamine
Reactant of Route 6
S-Nitroso-N-valeryl-D,L-penicillamine

Citations

For This Compound
3
Citations
IL Megson, S Morton, IR Greig… - British journal of …, 1999 - Wiley Online Library
Previous studies show that linking acetylated glucosamine to S‐nitroso‐N‐acetyl‐D,L‐penicillamine (SNAP) stabilizes the molecule and causes it to elicit unusually prolonged …
FA Mazzei - 2001 - research-repository.st-andrews.ac …
This study focuses on the preparation and biological evaluation of novel NO-donating compounds, namely S-nitrosothiols. This class of molecules release nitric oxide and act as …
C Gaucher, A Boudier, F Dahboul… - Current …, 2013 - ingentaconnect.com
Nitric oxide (•NO) is a physiological mediator of vasorelaxation constitutively synthesized by endothelial nitric oxide synthase. Because •NO has a short half-life, it is stored by proteins …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.